Quinoline, 5-fluoro-8-(stibosooxy)-

Description

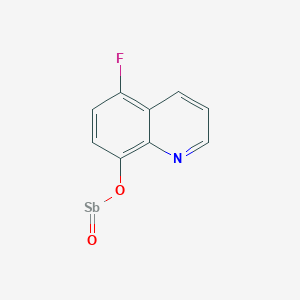

Quinoline, 5-fluoro-8-(stibosooxy)- (CAS: 10010-36-3) is a quinoline derivative substituted with a fluorine atom at position 5 and an antimonic acid ester (stibosooxy group, Sb-containing) at position 8. Its molecular formula is C₉H₅FNO₂Sb, with a molecular weight of 299.90 g/mol . The compound exhibits moderate toxicity (oral LD₅₀ in mice: 2,150 mg/kg) and decomposes upon heating to release toxic fumes of NOₓ, Sb, and F⁻ . Its structural uniqueness lies in the antimony-based substituent, which distinguishes it from other quinoline derivatives and influences its physicochemical and toxicological properties.

Properties

CAS No. |

39873-41-1 |

|---|---|

Molecular Formula |

C9H5FNO2Sb |

Molecular Weight |

299.90 g/mol |

IUPAC Name |

(5-fluoroquinolin-8-yl)oxy-oxostibane |

InChI |

InChI=1S/C9H6FNO.O.Sb/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H;;/q;;+1/p-1 |

InChI Key |

DNSCYHPTJIDSBS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated quinolines typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations This can be achieved through electrophilic substitution reactions, where a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline is formed .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve the use of green and sustainable chemical processes. These methods may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts . Microwave and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-fluoro-8-(stibosooxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions may involve the use of ethanol as a solvent, or solvent-free conditions with microwave or ultraviolet irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of polyfluorinated quinolines .

Scientific Research Applications

Quinoline, 5-fluoro-8-(stibosooxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoline, 5-fluoro-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms enhances the biological activity of the compound by increasing its ability to penetrate cell membranes and interact with target enzymes .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Comparisons

Quinoline derivatives are often modified at positions 4, 5, or 8 to tune biological activity. Below is a comparative analysis of 5-fluoro-8-(stibosooxy)-quinoline with structurally related compounds:

Key Observations :

- Antimony vs. Oxygen/Nitrogen Substituents: The stibosooxy group introduces heavy metal toxicity, unlike non-metal substituents (e.g., -OH, -NO₂, or -O-pyrrolidine).

- Electronic Effects: The stibosooxy group is a strong electron-withdrawing substituent, comparable to nitro (-NO₂) but with greater steric and toxicological impacts .

- Positional Influence : Substitutions at position 8 (e.g., -OH, -O-alkyl, -Sb(O)O-) significantly alter solubility and binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.